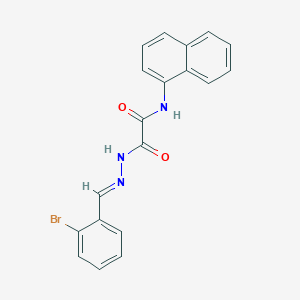
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, typically starting with the preparation of the core phenyl and thiophene structures. The palmitoylcarbohydrazonoyl group is introduced through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, with careful control of reaction conditions to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-thiophenecarboxylate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-iodobenzoate
- 4-(2-Palmitoylcarbohydrazonoyl)phenyl 4-methylbenzoate
Propriétés
Numéro CAS |
767313-99-5 |
|---|---|
Formule moléculaire |
C28H40N2O3S |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C28H40N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-27(31)30-29-23-24-18-20-25(21-19-24)33-28(32)26-16-15-22-34-26/h15-16,18-23H,2-14,17H2,1H3,(H,30,31)/b29-23+ |
Clé InChI |
WKZIHSMXMNVJBT-BYNJWEBRSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014684.png)
![2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014692.png)
![3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12014699.png)
![N-(2-methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12014707.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014709.png)
![5-(3-methoxyphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12014714.png)
![Allyl 2-[2-(4-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12014725.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12014727.png)
![3-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide](/img/structure/B12014730.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12014734.png)

![4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014748.png)
![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014756.png)
![2-Amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014793.png)
